

# 3-Nitro-2-butanol (CAS: 6270-16-2): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 3-Nitro-2-butanol

Cat. No.: B147359

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Nitro-2-butanol**, a versatile nitro alcohol with applications in organic synthesis and biochemical research. This document consolidates key physicochemical data, safety information, detailed experimental protocols, and visualizations of relevant chemical and biological processes.

## Core Data Summary

### Physicochemical Properties

A summary of the key physicochemical properties of **3-Nitro-2-butanol** is presented in Table 1. This data is essential for handling, storage, and application of the compound in a laboratory setting.

Property	Value	Source(s)
CAS Number	6270-16-2	[1][2]
Molecular Formula	C <sub>4</sub> H <sub>9</sub> NO <sub>3</sub>	[1][2]
Molecular Weight	119.12 g/mol	[1][2]
Appearance	Clear, slightly yellow liquid	[3]
Density	1.1 g/mL at 25 °C	[1][2]
Boiling Point	55 °C at 0.5 mmHg	[2]
Flash Point	91 °C (closed cup)	[1][2]
Refractive Index	n <sub>20/D</sub> 1.441 (lit.)	[2]
Melting Point	21.25 °C (estimate)	[1]
Vapor Density	4.1	[3]

## Safety and Hazard Information

**3-Nitro-2-butanol** presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). A summary of its hazard classifications is provided in Table 2.

Hazard Statement	GHS Classification	Precautionary Statements	Source(s)
H315: Causes skin irritation	Skin Irrit. 2	P264, P280, P302+P352, P332+P313, P362	<a href="#">[2]</a> <a href="#">[4]</a>
H319: Causes serious eye irritation	Eye Irrit. 2	P264, P280, P305+P351+P338, P337+P313	<a href="#">[2]</a> <a href="#">[4]</a>
H335: May cause respiratory irritation	STOT SE 3	P261, P271, P304+P340, P312, P403+P233, P405, P501	<a href="#">[2]</a> <a href="#">[4]</a>

#### General Handling Precautions:

- Work in a well-ventilated fume hood.[\[5\]](#)
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[\[5\]](#)
- Avoid contact with skin and eyes.[\[1\]](#)
- Keep away from heat, sparks, and open flames.[\[1\]](#)
- Store in a cool, dry, well-ventilated area in a tightly closed container.[\[1\]](#)

## Synthesis of 3-Nitro-2-butanol via the Henry Reaction

**3-Nitro-2-butanol** can be synthesized through the Henry (or nitroaldol) reaction, which involves the base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound.[\[6\]](#)[\[7\]](#) In this case, nitroethane reacts with acetaldehyde to yield **3-nitro-2-butanol**.

## Experimental Protocol: Henry Reaction

This protocol describes a general procedure for the synthesis of **3-Nitro-2-butanol**. Optimization of reaction conditions may be necessary to improve yield and diastereoselectivity.

Materials:

- Nitroethane
- Acetaldehyde
- A suitable base (e.g., potassium hydroxide, sodium hydroxide, or an amine base)
- A suitable solvent (e.g., water, methanol, or tetrahydrofuran)
- Hydrochloric acid (for neutralization)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve nitroethane in the chosen solvent and cool the mixture in an ice bath.
- Slowly add the base to the cooled solution while stirring.
- Add acetaldehyde dropwise to the reaction mixture. Maintain the temperature of the reaction mixture below 10 °C.
- After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture in an ice bath and neutralize it by the slow addition of dilute hydrochloric acid.
- Extract the product into an organic solvent (e.g., diethyl ether).
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude **3-Nitro-2-butanol** by vacuum distillation.

## Synthesis and Purification Workflow

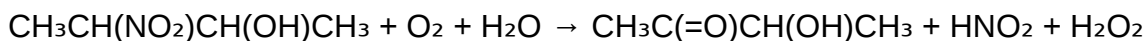
Caption: Workflow for the synthesis and purification of **3-Nitro-2-butanol**.

## Application in Enzymology: Substrate for Nitroalkane Oxidase

**3-Nitro-2-butanol** is a known substrate for nitroalkane oxidase, an enzyme isolated from the fungus *Fusarium oxysporum*.<sup>[2][5]</sup> This enzyme catalyzes the oxidation of nitroalkanes to their corresponding aldehydes or ketones.<sup>[8]</sup>

## Enzymatic Reaction

Nitroalkane oxidase catalyzes the following reaction with **3-Nitro-2-butanol**:



## Experimental Protocol: Nitroalkane Oxidase Assay

This protocol outlines a general method for assaying the activity of nitroalkane oxidase using **3-Nitro-2-butanol** as the substrate. The reaction can be monitored by measuring the production of hydrogen peroxide or the consumption of oxygen.

Materials:

- Purified nitroalkane oxidase from *Fusarium oxysporum*
- **3-Nitro-2-butanol** solution of known concentration
- Phosphate buffer (pH 8.0)
- Reagents for detecting hydrogen peroxide (e.g., horseradish peroxidase and a suitable chromogenic substrate like ABTS) or an oxygen electrode.

Procedure (Hydrogen Peroxide Detection Method):

- Prepare a reaction mixture in a cuvette containing phosphate buffer, horseradish peroxidase, and the chromogenic substrate.
- Add a known amount of nitroalkane oxidase to the cuvette.
- Initiate the reaction by adding a specific concentration of **3-Nitro-2-butanol**.
- Immediately monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate using a spectrophotometer.
- Calculate the initial rate of reaction from the linear portion of the absorbance versus time plot.
- Determine the enzyme activity based on the rate of hydrogen peroxide production.

Kinetic Parameters: The Michaelis constant ( $K_m$ ) for 3-nitro-2-pentanol with nitroalkane oxidase from *Fusarium oxysporum* has been reported to be 3.08 mM.[8] While the exact  $K_m$  for **3-Nitro-2-butanol** is not specified in the search results, it is expected to be in a similar range.

## Enzyme Assay Workflow

Caption: Workflow for a spectrophotometric assay of nitroalkane oxidase activity.

## Application in Drug Metabolism Studies

**3-Nitro-2-butanol** has been used to study the mechanism of oxidation of other compounds in liver microsomes from various species, including rats, mice, and humans.[2][5] While specific metabolic pathways for **3-Nitro-2-butanol** itself are not detailed, a general protocol for in vitro drug metabolism studies using liver microsomes is provided below.

## Experimental Protocol: In Vitro Metabolism in Liver Microsomes

This protocol describes a general procedure for assessing the metabolic stability of a compound like **3-Nitro-2-butanol** using liver microsomes.

#### Materials:

- Pooled liver microsomes (from the species of interest)
- **3-Nitro-2-butanol**
- Phosphate buffer (pH 7.4)
- NADPH regenerating system (or NADPH)
- Acetonitrile or methanol (for quenching the reaction)
- LC-MS/MS system for analysis

#### Procedure:

- Pre-warm a suspension of liver microsomes in phosphate buffer at 37 °C.
- Add **3-Nitro-2-butanol** to the microsomal suspension and pre-incubate for a few minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points, take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
- Centrifuge the quenched samples to precipitate proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining amount of **3-Nitro-2-butanol**.
- Determine the rate of disappearance of the parent compound to assess its metabolic stability.

## Liver Microsome Metabolism Workflow

Caption: Workflow for assessing the metabolic stability of a compound using liver microsomes.

## Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding specific signaling pathways directly modulated by **3-Nitro-2-butanol**. The biological activity of nitro compounds, in general, is broad and can include antimicrobial and toxic effects, often related to the redox properties of the nitro group.[9] Further research is required to elucidate any specific biological targets or signaling cascades involving **3-Nitro-2-butanol**.

## Conclusion

**3-Nitro-2-butanol** is a valuable chemical intermediate and a useful tool for biochemical research. Its synthesis via the Henry reaction is a classic example of carbon-carbon bond formation. As a substrate for nitroalkane oxidase, it facilitates the study of this enzyme's mechanism and kinetics. Furthermore, its application in drug metabolism studies highlights its relevance in the broader field of pharmacology and toxicology. This guide provides a foundational understanding of **3-Nitro-2-butanol**, offering researchers and scientists the necessary information for its safe and effective use in their work. Further investigations are warranted to fully explore its biological activities and potential therapeutic or industrial applications.

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